![molecular formula C6H3ClS2Zn B14264009 Zinc, chlorothieno[3,2-b]thien-2-yl- CAS No. 130689-51-9](/img/structure/B14264009.png)
Zinc, chlorothieno[3,2-b]thien-2-yl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of Zinc, chlorothieno[3,2-b]thien-2-yl- involves several methods. One effective method is the Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines . This method yields novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids, which can be further derivatized for various applications. The reaction conditions typically involve the use of palladium catalysts and specific reagents to achieve the desired product.
化学反応の分析
Zinc, chlorothieno[3,2-b]thien-2-yl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like p-chloranil and reducing agents such as phosphorus trichloride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of thien-2-yl compounds can lead to the formation of porphyrins, which are important in various chemical and biological processes.
科学的研究の応用
Zinc, chlorothieno[3,2-b]thien-2-yl- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of novel optoelectronic materials . These materials have applications in organic photovoltaics, organic field-effect transistors, and organic light-emitting diodes. In biology and medicine, thiazole derivatives, including Zinc, chlorothieno[3,2-b]thien-2-yl-, have been studied for their antimicrobial, antifungal, antiviral, and anticancer properties
作用機序
The mechanism of action of Zinc, chlorothieno[3,2-b]thien-2-yl- involves its interaction with various molecular targets and pathways. Thiazole derivatives are known to exhibit their effects through the delocalization of π-electrons, which enhances their aromaticity and reactivity . This compound can undergo electrophilic and nucleophilic substitutions, leading to the formation of biologically active products. The specific molecular targets and pathways involved depend on the particular application and the biological system being studied.
類似化合物との比較
Zinc, chlorothieno[3,2-b]thien-2-yl- can be compared with other similar compounds, such as thiazoles, imidazoles, and oxazoles . These compounds share a similar heterocyclic structure but differ in their chemical properties and biological activities. For example, thiazoles are known for their antimicrobial and anticancer properties, while imidazoles are commonly used as antifungal agents. The unique structure of Zinc, chlorothieno[3,2-b]thien-2-yl- allows it to exhibit distinct properties and applications compared to other thiazole derivatives.
特性
CAS番号 |
130689-51-9 |
|---|---|
分子式 |
C6H3ClS2Zn |
分子量 |
240.1 g/mol |
IUPAC名 |
chlorozinc(1+);5H-thieno[3,2-b]thiophen-5-ide |
InChI |
InChI=1S/C6H3S2.ClH.Zn/c1-3-7-6-2-4-8-5(1)6;;/h1-3H;1H;/q-1;;+2/p-1 |
InChIキー |
UUHSTXVWDYRDIN-UHFFFAOYSA-M |
正規SMILES |
C1=CSC2=C1S[C-]=C2.Cl[Zn+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


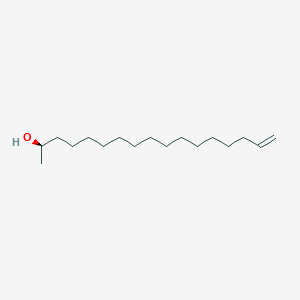
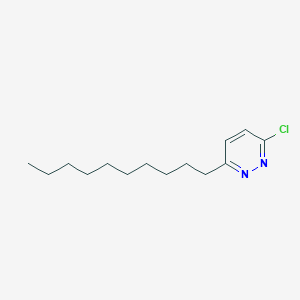
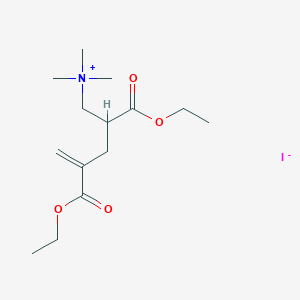
![5,6-Diphenyl-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiin-2-one](/img/structure/B14263937.png)

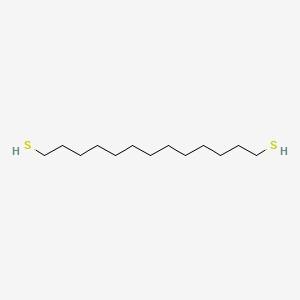
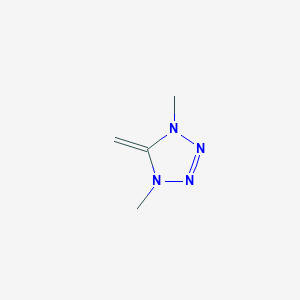
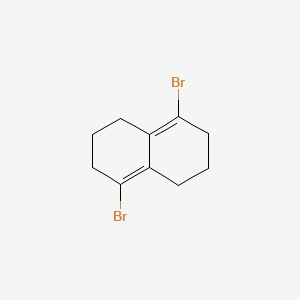
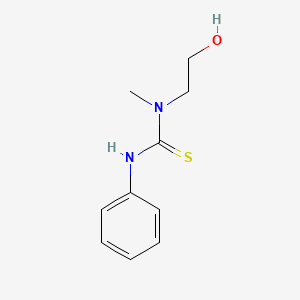
![Decyl 4-[(hydroxymethyl)amino]-4-oxobutanoate](/img/structure/B14263976.png)
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,3,2-dioxaborolane)](/img/structure/B14263996.png)
![Benzene, [(2E)-1-methylene-2-propyl-2-hexenyl]-](/img/structure/B14264000.png)
![3-[3,4-Bis(decyloxy)phenyl]prop-2-ynal](/img/structure/B14264002.png)

